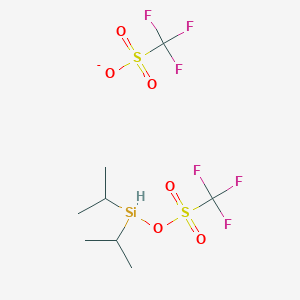
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” is a complex organic molecule that features multiple functional groups, including isoquinoline, thiazole, and pyrazole moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Typical synthetic routes might include:
Formation of the Isoquinoline Ring: This could be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Formation of the Thiazole Ring: This might involve Hantzsch thiazole synthesis.
Formation of the Pyrazole Ring: This could be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step would involve coupling these rings under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity against certain targets.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases if found to have relevant biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Thiazole Derivatives: Compounds featuring the thiazole ring.
Pyrazole Derivatives: Compounds containing the pyrazole moiety.
Uniqueness
The unique combination of isoquinoline, thiazole, and pyrazole rings in a single molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other compounds with only one or two of these rings.
属性
分子式 |
C24H22N4OS |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-isoquinolin-2-yl-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C24H22N4OS/c1-15-7-9-18(10-8-15)23-25-16(2)22(30-23)20-13-21(27-26-20)24(29)28-12-11-17-5-3-4-6-19(17)14-28/h3-10,13H,11-12,14H2,1-2H3,(H,26,27) |
InChI 键 |
IURWDKZMWUEZSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCC5=CC=CC=C5C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one](/img/structure/B14109864.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B14109873.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14109882.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14109883.png)
![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14109890.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109897.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109918.png)
![8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B14109931.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)

![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)
